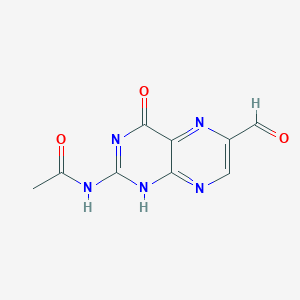

2-ACETAMIDO-6-FORMYLPTERIDIN-4-ONE

Vue d'ensemble

Description

Ce composé est remarquable pour son rôle de ligand des antigènes de la protéine 1 liée à la classe I du CMH (MR1) présentés sur les cellules T invariantes associées aux muqueuses (MAIT) . Il s’agit d’un produit de dégradation de l’acide folique et il sert de précurseur dans la synthèse du 2’-hydroxy-7,8-dihydrofolate, un métabolite associé à l’acide para-aminosalicylique dans Mycobacterium tuberculosis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acétyl-6-formylptérine est synthétisée par une réaction d’amination réductrice, au cours de laquelle l’acide folique subit une série de transformations chimiques. Les groupes formyle générés dans ce processus peuvent ensuite être acétylés ou alkylés, ce qui conduit à la formation de composés stables aux propriétés diverses .

Méthodes de production industrielle : La production industrielle d’acétyl-6-formylptérine implique la synthèse contrôlée de dérivés de l’acide folique dans des conditions réactionnelles spécifiques. Le composé est généralement produit à une pureté élevée (≥ 95 %) et est disponible en diverses quantités à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : L’acétyl-6-formylptérine subit plusieurs types de réactions chimiques, notamment :

Amination réductrice : Cette réaction génère des groupes formyle qui peuvent être acétylés ou alkylés.

Oxydation et réduction : Le composé peut participer à des réactions redox, ce qui modifie sa structure chimique et ses propriétés.

Réactifs et conditions courants :

Amination réductrice : Implique généralement l’utilisation d’agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur.

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).

Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers dérivés acétylés ou alkylés de l’acétyl-6-formylptérine, qui présentent des propriétés chimiques et biologiques diverses .

4. Applications de la recherche scientifique

L’acétyl-6-formylptérine a une large gamme d’applications en recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse de dérivés du folate et d’autres composés ptéridiniques.

Médecine : Étudié pour ses propriétés neuroprotectrices, antitumorales et anticancéreuses potentielles.

Industrie : Utilisé en métabolomique et en recherche biochimique pour explorer son implication dans divers processus biologiques.

Applications De Recherche Scientifique

Immunological Applications

Inhibition of MAIT Cell Activation

One of the significant applications of 2-acetamido-6-formylpteridin-4-one is its role as an inhibitor of mucosal-associated invariant T (MAIT) cell activation. Research indicates that this compound can dose-dependently increase the surface expression of activation markers on MAIT cells, suggesting its potential use in modulating immune responses . This property makes it a valuable tool for studying immune regulation and could have implications for conditions where MAIT cells play a role, such as infections and autoimmune diseases.

Potential in Liver Fibrosis Research

The compound has also been investigated for its potential to reverse liver fibrosis. Studies suggest that it may contribute to shifting the immune response from a pro-inflammatory to a more resolutive profile, which is essential in managing liver diseases . This application highlights its therapeutic potential in hepatology.

Metabolomics Research

Role as a Metabolite Precursor

Acetyl-6-formylpterin serves as a precursor in the synthesis of 2′-hydroxy-7,8-dihydrofolate, a metabolite linked to para-aminosalicylic acid (PAS) in Mycobacterium tuberculosis. This connection positions the compound as an interesting subject for metabolomics research, particularly in understanding metabolic pathways related to bacterial infections and folate metabolism .

Biochemical Synthesis

Synthesis of Related Compounds

The compound is utilized in various synthetic pathways to generate other biologically relevant molecules. Its structural characteristics allow it to participate in reactions such as reductive amination and other transformations that are essential for synthesizing complex organic compounds .

Summary Table of Applications

Case Studies and Research Findings

- MAIT Cell Activation Study : A study demonstrated that this compound effectively modulates MAIT cell responses, indicating its potential therapeutic role in conditions characterized by dysregulated immune responses.

- Liver Fibrosis Reversal : Recent findings suggest that this compound can facilitate immune reprogramming, leading to regression in liver fibrosis—an area that requires further exploration for potential clinical applications.

- Metabolomics Insights : The role of acetyl-6-formylpterin in metabolic pathways associated with tuberculosis highlights its importance in understanding microbial metabolism and developing targeted therapies.

Mécanisme D'action

L’acétyl-6-formylptérine exerce ses effets en interagissant avec les antigènes MR1 présentés sur les cellules MAIT. Il augmente de manière dose-dépendante l’expression de surface de MR1 dans les cellules surexprimant MR1 après incubation avec Escherichia coli, mais n’active pas les cellules MAIT lorsqu’il est utilisé à des concentrations spécifiques . Cette interaction joue un rôle dans la régulation des réponses immunitaires et d’autres processus biologiques .

Composés similaires :

- 2-acétamido-4-oxoptéridine-6-carboxaldéhyde

- 2-acétamido-6-formylptéridine-4(3H)-one

- 2-acétylamino-4-hydroxy-6-formylptéridine

- N-(6-formyl-4-hydroxy-2-ptéridinyl)acétamide

- N-(6-formyl-4-oxo-1H-ptéridine-2-yl)acétamide

Unicité : L’acétyl-6-formylptérine est unique en raison de son interaction spécifique avec les antigènes MR1 et de son rôle de produit de dégradation de l’acide folique. Sa capacité à subir une amination réductrice suivie d’une acétylation ou d’une alkylation la distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

- 2-Acetamido-4-oxopteridine-6-carboxaldehyde

- 2-Acetamido-6-formylpteridin-4(3H)-one

- 2-Acetylamino-4-hydroxy-6-formylpteridine

- N-(6-formyl-4-hydroxy-2-pteridinyl)acetamide

- N-(6-formyl-4-oxo-1H-pteridin-2-yl)acetamide

Uniqueness: Acetyl-6-formylpterin is unique due to its specific interaction with MR1 antigens and its role as a degradation product of folic acid. Its ability to undergo reductive amination and subsequent acetylation or alkylation reactions further distinguishes it from other similar compounds .

Activité Biologique

2-Acetamido-6-formylpteridin-4-one (CAS No. 29769-49-1) is a pteridine derivative and a reductive amination product of folic acid. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O₂ |

| Molecular Weight | 180.16 g/mol |

| CAS Number | 29769-49-1 |

| Chemical Structure | Chemical Structure |

Mechanisms of Biological Activity

This compound exhibits various biological activities through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Inhibition of Enzymatic Activity : It acts as an inhibitor of xanthine oxidase, which is involved in purine metabolism and can lead to the generation of reactive oxygen species (ROS) .

- Induction of Apoptosis : Research indicates that it can induce apoptosis in specific cancer cell lines, such as HL-60 cells, by promoting intracellular ROS generation .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its potential therapeutic effects in inflammatory diseases.

Pharmacological Effects

The pharmacological effects of this compound include:

- Anticancer Properties : Studies have indicated that this compound can suppress cell proliferation in various cancer cell lines, including pancreatic cancer cells (PanC-1) .

| Cell Line | Effect on Proliferation |

|---|---|

| HL-60 | Induces apoptosis |

| PanC-1 | Suppresses cell proliferation |

- Neuroprotective Effects : Preliminary studies suggest that the compound may offer neuroprotective benefits by reducing oxidative damage in neuronal cells.

Case Studies

Several case studies have explored the biological activity and therapeutic potential of this compound:

- Case Study on Cancer Treatment : A study published in Free Radical Biology and Medicine demonstrated that treatment with this compound resulted in significant apoptosis in HL-60 cells, indicating its potential as a novel anticancer agent .

- Case Study on Inflammation : Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting its application in treating inflammatory diseases.

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent across various medical fields, particularly oncology and inflammation. Its ability to inhibit xanthine oxidase and induce apoptosis positions it as a candidate for further research into treatment modalities for cancer and chronic inflammatory conditions.

Propriétés

IUPAC Name |

N-(6-formyl-4-oxo-3H-pteridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N5O3/c1-4(16)11-9-13-7-6(8(17)14-9)12-5(3-15)2-10-7/h2-3H,1H3,(H2,10,11,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBCPKAHJKOGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299390 | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29769-49-1 | |

| Record name | NSC129965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(6-Formyl-4-oxo-1,4-dihydropteridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?

A1: 2-Acetylamino-4-hydroxy-6-formylpteridine serves as a crucial intermediate in a specific synthetic route for folic acid [, ]. This method utilizes a penultimate amide bond formation between this compound and dimethyl L-glutamate to achieve the synthesis [].

Q2: Are there challenges associated with using 2-acetylamino-4-hydroxy-6-formylpteridine in folic acid synthesis?

A2: Yes, the research highlights challenges related to the low solubility of 2-acetylamino-4-hydroxy-6-formylpteridine and similar pteridine derivatives in organic solvents []. This characteristic makes purification using standard techniques like flash chromatography difficult, ultimately leading to lower overall yields [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.